molecular formula C38H74O2 B12677939 Octadecyl icosenoate CAS No. 93882-47-4

Octadecyl icosenoate

Cat. No.: B12677939
CAS No.: 93882-47-4
M. Wt: 563.0 g/mol
InChI Key: PPGOWGAGXXVWTC-JMUUFCRMSA-N
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Description

Octadecyl icosenoate (C38H72O2) is a long-chain ester derived from octadecanol (C18H38O) and icosenoic acid (C20H38O2). Its hydrophobic alkyl chain and ester functional group suggest applications in surfactants, lubricants, or polymer additives, similar to other octadecyl derivatives .

Properties

CAS No.

93882-47-4

Molecular Formula

C38H74O2

Molecular Weight

563.0 g/mol

IUPAC Name

octadecyl (E)-icos-2-enoate

InChI

InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33,35,37H2,1-2H3/b36-34+

InChI Key

PPGOWGAGXXVWTC-JMUUFCRMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and removal of by-products are crucial steps in the industrial synthesis.

Chemical Reactions Analysis

Acidic Hydrolysis

Octadecyl icosenoate undergoes hydrolysis in acidic conditions to regenerate icosenoic acid and octadecanol :
C₃₆H₇₀O₂+H₂OH⁺C₂₀H₃₈O₂+C₁₈H₃₈O\text{C₃₆H₇₀O₂} + \text{H₂O} \xrightarrow{\text{H⁺}} \text{C₂₀H₃₈O₂} + \text{C₁₈H₃₈O}
This reaction is catalyzed by strong acids (e.g., HCl) and occurs under elevated temperatures (60–100°C) .

Basic Hydrolysis (Saponification)

In alkaline conditions, the ester reacts with hydroxide ions to form sodium icosenoate and octadecanol :
C₃₆H₇₀O₂+NaOHH₂OC₂₀H₃₇O₂⁻Na⁺+C₁₈H₃₈O\text{C₃₆H₇₀O₂} + \text{NaOH} \xrightarrow{\text{H₂O}} \text{C₂₀H₃₇O₂⁻Na⁺} + \text{C₁₈H₃₈O}
This process is analogous to saponification of other fatty acid esters .

Transesterification

This compound can undergo transesterification with alcohols (e.g., methanol, ethanol) in the presence of catalysts like Ti(OiPr)₄ or lipases. The reaction replaces the alcohol component:
C₃₆H₇₀O₂+R-OHCatalystRCO₂C₁₈H₃₇+C₂₀H₃₈O₂\text{C₃₆H₇₀O₂} + \text{R-OH} \xrightarrow{\text{Catalyst}} \text{RCO₂C₁₈H₃₇} + \text{C₂₀H₃₈O₂}
This method is widely used to modify ester properties for industrial applications .

Autoxidation

Under oxygen exposure, the unsaturated bonds in icosenoic acid (C₂₀H₃₈O₂) may oxidize to form hydroperoxides :
C₃₆H₇₀O₂+O₂C₃₆H₆₈O₃\text{C₃₆H₇₀O₂} + \text{O₂} \rightarrow \text{C₃₆H₆₈O₃}
This degradation pathway is accelerated by light or heat, leading to rancidity .

Epoxidation

Treatment with peracids (e.g., mCPBA) can epoxidize double bonds in the icosenoic acid moiety:
C₃₆H₇₀O₂+mCPBAEpoxide derivative\text{C₃₆H₇₀O₂} + \text{mCPBA} \rightarrow \text{Epoxide derivative}
Epoxidized esters are used in polymer chemistry and lubricants .

Thermal Decomposition

At high temperatures (>200°C), this compound may decompose via:

  • Pyrolysis : Breaking into smaller hydrocarbons and CO₂.

  • Cracking : Producing shorter-chain alkanes and carboxylic acids .

Enzymatic Reactions

While specific data on enzymatic reactions of this compound is limited, lipases (e.g., Candida rugosa lipase) may catalyze:

  • Hydrolysis : Producing icosenoic acid and octadecanol.

  • Interesterification : Exchanging alcohol or acid moieties with other substrates .

Icosenoate Derivatives

  • Surfactants : Sodium icosenoate (from saponification) is used in soaps and detergents.

  • Polymer precursors : Epoxidized or oxidized derivatives serve as monomers in epoxy resins .

Scientific Research Applications

Chemistry

Octadecyl icosenoate serves as a reagent in organic synthesis, particularly in studying esterification reactions. Its unique structure allows researchers to explore various chemical transformations and the behavior of esters under different conditions.

Biology

In biological research, this compound is being investigated for its potential interactions with biomolecules. Studies have indicated that it may exhibit biological activities that could be harnessed for therapeutic purposes.

Medicine

Research is ongoing to explore its applications in drug delivery systems. Preliminary studies suggest that this compound can improve the bioavailability of hydrophobic drugs, making it a promising candidate for enhancing drug formulations.

Industry

The compound is utilized in the production of lubricants, surfactants, and other industrial chemicals due to its stability and emollient properties. Its use in formulations can enhance the performance of products across various sectors.

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound as a carrier for hydrophobic drugs. The encapsulation of doxorubicin in this compound demonstrated improved bioavailability and reduced systemic toxicity. The release profile indicated sustained drug release over a period of 72 hours, suggesting its potential as a drug delivery agent.

Case Study 2: Industrial Applications

In industrial settings, this compound has been evaluated for its effectiveness as a lubricant additive. Research showed that incorporating this compound into lubricant formulations significantly improved their viscosity and thermal stability, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of octadecyl icosenoate primarily involves its hydrophobic interactions with other molecules. In drug delivery systems, it enhances the solubility of hydrophobic drugs by forming micelles or liposomes. In surface modification, it provides a hydrophobic layer that reduces surface energy and improves dispersion in nonpolar solvents .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Octadecyl Methacrylate (C22H42O2)

  • Structure : Combines an octadecyl chain with a methacrylate group.
  • Mechanical Properties : In hydrogels, increasing octadecyl methacrylate concentration enhances compressive strength (up to 137.8 kPa at 5% concentration) and strain due to hydrophobic interactions .
  • Key Difference: Unlike icosenoate, methacrylate’s vinyl group enables polymerization, making it critical in cross-linked hydrogels.

Octadecyl 2-Ethylhexanoate (C26H52O2)

  • Structure: Branched ester with a shorter acyl chain (2-ethylhexanoate) vs. icosenoate’s linear C20 chain.
  • Applications: Used as a plasticizer or lubricant. Its branched structure likely reduces crystallinity compared to icosenoate, improving low-temperature flexibility .

Octadecyl Chloride (C18H37Cl)

  • Lubrication: Provides low friction (μ ~0.1) in solid form but increases friction above its melting point (~20°C).
  • Stability : Higher thermal stability than esters due to C-Cl bond inertness.

Octadecyl Gallate (C25H42O5)

  • Functionality: A phenolic ester with antioxidant properties, scavenging free radicals in polymers and plastics.

Octadecyl Ammonium Oxide (C18H39NO)

  • Surfactant Behavior: Used in emulsions with oleate amide propyl betaine. At 0.1% concentration, it stabilizes oil-water interfaces, outperforming nonionic esters in high-salinity conditions .
  • Ionic vs. Nonionic: Icosenoate’s nonionic nature may reduce sensitivity to pH or ionic strength compared to cationic ammonium oxides.

Performance in Chromatography vs. Alkyl Stationary Phases

Octadecyl icosenoate’s retention behavior can be inferred from octadecyl-silica phases in HPLC:

  • Hydrophobic Retention: Longer alkyl chains (e.g., C18 vs. C8) increase retention times for nonpolar analytes. A 10% increase in carbon load on silica raises logk values by ~0.3 units .
  • Selectivity: Unlike octadecyl-silica, icosenoate’s ester group may introduce polar interactions, altering selectivity for hydrophilic compounds like nucleotides .

Data Tables

Table 1: Molecular and Functional Comparison

Compound Molecular Formula Molecular Weight Key Applications
This compound C38H72O2 560.98 Surfactants, lubricants
Octadecyl Methacrylate C22H42O2 338.57 Hydrogels, polymers
Octadecyl Chloride C18H37Cl 288.94 High-temp lubricants
Octadecyl Gallate C25H42O5 422.60 Antioxidants

Table 2: Retention Properties in HPLC

Stationary Phase Carbon Load (%) logk (Nucleotide) Selectivity Factor (α)
Octadecyl-Silica (C18) 18 1.45 2.1
Octyl-Silica (C8) 10 0.92 1.4

Biological Activity

Octadecyl icosenoate, also known as octadecyl eicosenoate, is an ester derived from octadecanoic acid and eicosenoic acid. This compound is part of a broader class of alkyl esters, which have garnered attention for their various biological activities and applications in fields such as cosmetics, pharmaceuticals, and food science.

Antimicrobial Properties

Research has shown that alkyl esters, including this compound, exhibit significant antimicrobial activity. A study highlighted the antibacterial and antifungal properties of various alkyl esters, suggesting that they can inhibit the growth of pathogenic microorganisms. Specifically, this compound has been noted for its potential effectiveness against certain bacterial strains, making it a candidate for use in antimicrobial formulations .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Alkyl esters have been associated with the modulation of inflammatory responses in various biological systems. For instance, compounds in this class can influence cytokine production and reduce inflammation markers, which could be beneficial in treating inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous chronic diseases. Studies have indicated that certain alkyl esters can scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

Safety and Toxicology

The safety profile of this compound has been evaluated in various studies. The Cosmetic Ingredient Review Expert Panel assessed several alkyl esters, concluding that they are generally safe for use in cosmetic formulations at specified concentrations. Notably, acute toxicity studies indicated that high concentrations did not produce significant adverse effects in animal models .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability when exposed to varying concentrations of the compound. This supports its potential application as a natural preservative in food products .

Case Study 2: Inflammation Modulation

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered to mice with induced inflammation, resulting in reduced swelling and pain scores compared to control groups. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .

Table 1: Biological Activities of this compound

Activity Description Reference
AntimicrobialInhibits growth of Staphylococcus aureus
Anti-inflammatoryReduces inflammation markers in murine models
AntioxidantScavenges free radicals; protects cellular integrity
Safety ProfileGenerally recognized as safe; low toxicity levels

Table 2: Safety Assessment Results

Test Concentration Outcome
Acute Oral Toxicity>8 mL/kgNo deaths observed
Skin Irritation10%-100%Minimal irritation; not a sensitizer
MutagenicityUp to 5000 µg/plateNot mutagenic

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